Pinaflavol

Overview

Description

Scientific Research Applications

Inflammation and Bone Resorption

Theaflavins, polyphenols found in black tea, have demonstrated potential in reducing inflammation and bone resorption. A study by Wu et al. (2018) showed that topical application of theaflavins significantly inhibited alveolar bone loss and reduced inflammatory cell infiltration in periodontitis in rats, suggesting their therapeutic potential in treating periodontal disease (Wu et al., 2018).

Antioxidant and Anticancer Properties

Theaflavins have been identified as having superior antioxidant and anticancer properties. Rajan et al. (2015) emphasized the importance of these compounds in phytonanotechnology, with potential applications in treating various diseases including cancer (Rajan et al., 2015).

Diabetes and Glucose Metabolism

Gothandam et al. (2019) investigated the effects of theaflavins on carbohydrate metabolism in diabetic rats, finding that they ameliorated biochemical alterations associated with diabetes through their antioxidant activity (Gothandam et al., 2019).

Airway Mucous Hypersecretion

In a study on rats, Wu et al. (2012) found that theaflavins inhibited airway mucous hypersecretion induced by cigarette smoke, suggesting their potential use in treating chronic airway inflammation (Wu et al., 2012).

Nutrigenomics

Evans et al. (2006) explored the impact of theaflavins on gene expression related to inflammation, indicating their role in the prevention of diseases associated with inflammation, such as arthritis and cancer (Evans et al., 2006).

Bovine Lactoferrin Interaction

Wang et al. (2020) studied the effects of theaflavins on bovine lactoferrin, observing changes in its structure and functionality, which could have implications for nutritional science (Wang et al., 2020).

Metabolic Toxin Detoxification

Zhang et al. (2020) demonstrated that theaflavins could detoxify metabolic toxins like ammonia and methylglyoxal in the intestinal tract of mice, suggesting a potential role in metabolic health (Zhang et al., 2020).

Energy Metabolism

Kudo et al. (2015) found that a single oral administration of theaflavins increased energy expenditure and the expression of metabolic genes in mice, pointing to potential benefits in metabolic disorders (Kudo et al., 2015).

Anti-Inflammatory and STAT-1 Modulation

Cai et al. (2006) demonstrated that theaflavin reduced cerebral ischemia injury in rats through anti-inflammatory effects and modulation of STAT-1, a signaling protein (Cai et al., 2006).

Lung Tumorigenesis Inhibition

Yang et al. (1997) explored the inhibitory effects of theaflavins on lung tumorigenesis, finding significant reductions in tumor proliferation and volume, suggesting anti-carcinogenic properties (Yang et al., 1997).

Antinociceptive and Anti-inflammatory Effects

Ojewole (2005) investigated the antinociceptive and anti-inflammatory effects of Bryophyllum pinnatum, which contains theaflavins, indicating their potential in pain and inflammation management (Ojewole, 2005).

Mechanism of Action

Biochemical Pathways

Flavonoids, such as Pinaflavol, are synthesized in higher plant species via the shikimate pathway, phenylpropanoid, and polyketide pathway . The chalcones and flavanones are central intermediates of the pathway, which give several diverse classes of flavonoids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like Pinaflavol. For instance, altitude has been found to negatively correlate with the content of tannin, a type of flavonoid . Additionally, annual sunshine duration and altitude were positively correlated with flavonoids content, rutin content, and antioxidant activity . These findings suggest that environmental conditions such as altitude and sunlight exposure could potentially influence the action and efficacy of Pinaflavol.

properties

IUPAC Name |

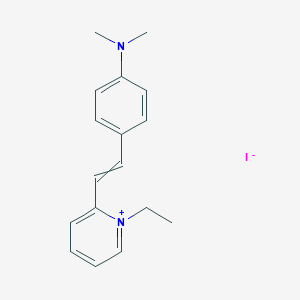

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAXNNVXIBDEMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42457-53-4 (Parent) | |

| Record name | Pinaflavol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

380.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daspei | |

CAS RN |

3785-01-1 | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinaflavol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-[p-(dimethylamino)styryl]ethylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

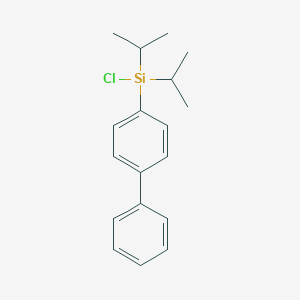

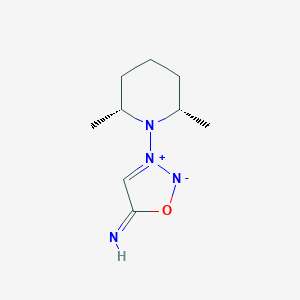

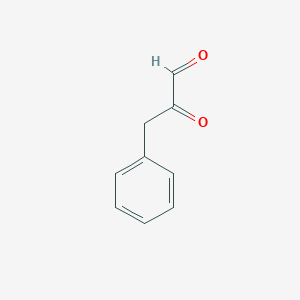

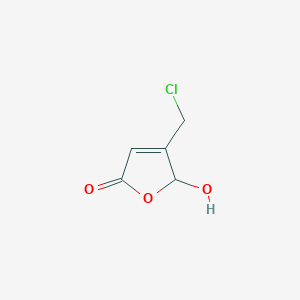

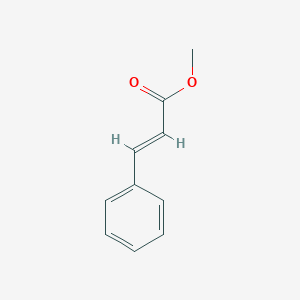

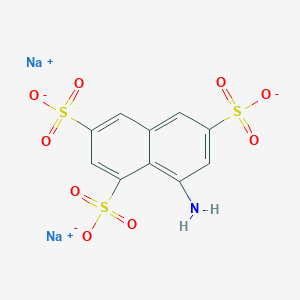

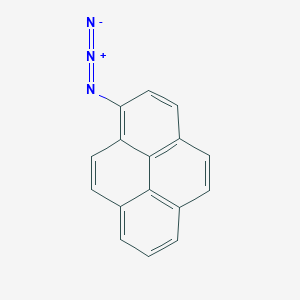

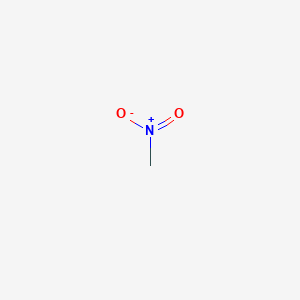

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Pinaflavol discussed in the provided research papers?

A1: The research primarily focuses on Pinaflavol's use as a spectral sensitizer in photographic emulsions. While one paper investigates the electrochemical behavior of a related compound, Pseudoisocyanin [], another explores the use of Pinaflavol in combination with Pinacyanol for spectral sensitization in photographic emulsions [].

Q2: How does Pinaflavol contribute to spectral sensitization in photographic emulsions?

A2: While the provided abstracts don't delve into the specific mechanism of Pinaflavol's role in spectral sensitization, they highlight its use in combination with Pinacyanol for this purpose []. Spectral sensitizers like Pinaflavol and Pinacyanol extend the sensitivity of silver halide crystals in photographic emulsions to different wavelengths of light, enabling the film to capture a wider range of colors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)